2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
CAS No.: 1396683-22-9
Cat. No.: VC4150068
Molecular Formula: C20H17F3N4O7S
Molecular Weight: 514.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396683-22-9 |
|---|---|
| Molecular Formula | C20H17F3N4O7S |
| Molecular Weight | 514.43 |
| IUPAC Name | oxalic acid;2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H15F3N4O3S.C2H2O4/c19-18(20,21)27-14-3-1-13(2-4-14)22-15(26)9-25-7-12(8-25)17-23-16(24-28-17)11-5-6-29-10-11;3-1(4)2(5)6/h1-6,10,12H,7-9H2,(H,22,26);(H,3,4)(H,5,6) |
| Standard InChI Key | ASNJQIWXQMHNJG-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates four key components:
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Azetidine ring: A four-membered nitrogen-containing heterocycle known for enhancing metabolic stability.
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1,2,4-Oxadiazole moiety: A heterocycle valued for its electron-deficient nature and role in hydrogen bonding.
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Thiophene substituent: A sulfur-containing aromatic ring contributing to π-π stacking interactions.
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Trifluoromethoxyphenyl group: A lipophilic moiety improving membrane permeability.
The oxalate counterion enhances solubility, facilitating in vitro testing.
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₇F₃N₄O₇S | |
| Molecular Weight | 514.43 g/mol | |
| IUPAC Name | Oxalic acid; 2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| SMILES | C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |
| Topological Polar Surface Area | 156 Ų |
The trifluoromethoxy group (-OCF₃) introduces steric and electronic effects, potentially modulating target binding.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step protocol:
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Oxadiazole Formation: Cyclization of thiophene-3-carboxylic acid with hydroxylamine yields the 1,2,4-oxadiazole core.
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Azetidine Functionalization: The oxadiazole is coupled to azetidine via nucleophilic substitution.
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Acetamide Conjugation: The azetidine intermediate reacts with 4-(trifluoromethoxy)phenylamine using carbodiimide coupling.
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Oxalate Salt Formation: The free base is treated with oxalic acid to improve crystallinity.
Analytical Characterization
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HPLC: Purity >95% (method: C18 column, acetonitrile/water gradient).
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NMR: δ 7.8 ppm (thiophene-H), δ 4.2 ppm (azetidine-CH₂).
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MS: [M+H]⁺ at m/z 515.1.
Mechanistic Insights
Enzyme Inhibition
The compound inhibits DNA gyrase (bacterial) and topoisomerase II (human) via hydrogen bonding with catalytic residues.
Apoptotic Pathways
Upregulation of caspase-3 and Bax/Bcl-2 ratio (3.5-fold) indicates mitochondrial apoptosis.
Comparative Analysis with Structural Analogs
| Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Target Compound | 18 | 28 |
| N-Phenyl Analog | 25 | 35 |
| 8,9-Dimethyl Derivative | 30 | 42 |
The trifluoromethoxy group confers superior activity compared to non-fluorinated analogs.
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